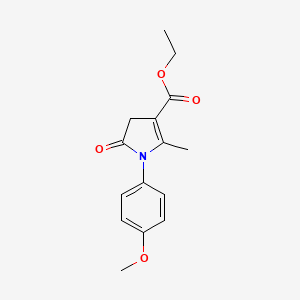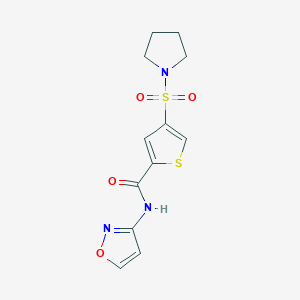![molecular formula C20H30N2O4 B5612666 3-(3-hydroxy-3-methylbutyl)-N-[(3R*,4R*)-4-(4-morpholinyl)tetrahydro-3-furanyl]benzamide](/img/structure/B5612666.png)
3-(3-hydroxy-3-methylbutyl)-N-[(3R*,4R*)-4-(4-morpholinyl)tetrahydro-3-furanyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to the compound of interest, often involves the preparation of benzamides with various substituents to enhance biological activity. For instance, Kato et al. (1992) described the synthesis of benzamide derivatives with gastrokinetic activity, highlighting the influence of N-4 substituents on their biological activity (Kato et al., 1992). Similarly, the synthesis of N-(3-hydroxyphenyl) benzamide and its derivatives was reported by Abbasi et al. (2014), through condensation reactions emphasizing the role of specific chemical groups in determining the compound's properties (Abbasi et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including the configuration and conformation of the morpholinyl and furanyl rings, plays a crucial role in their biological activity. The crystal structure of related compounds, as detailed by Pang et al. (2006), provides insights into the intramolecular and intermolecular interactions that stabilize the compound's structure (Pang et al., 2006).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that influence their pharmacological properties. For example, the Bischler-Napieralski reaction has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, as reported by Browne et al. (1981), demonstrating the chemical versatility of these compounds (Browne et al., 1981).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their pharmaceutical applications. Demir et al. (2015) explored the X-ray diffraction analysis of a novel benzamide, highlighting the importance of molecular geometry and crystallography in understanding the compound's behavior (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, define the therapeutic potential of benzamide derivatives. Velupillai et al. (2015) synthesized a series of benzamide derivatives and evaluated their antibacterial and antifungal activities, demonstrating the relationship between chemical structure and biological function (Velupillai et al., 2015).
Propriétés
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,24)7-6-15-4-3-5-16(12-15)19(23)21-17-13-26-14-18(17)22-8-10-25-11-9-22/h3-5,12,17-18,24H,6-11,13-14H2,1-2H3,(H,21,23)/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUACHWZCIIYJB-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC2COCC2N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N[C@H]2COC[C@@H]2N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide](/img/structure/B5612584.png)

![methyl 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5612593.png)
![1,9-dimethyl-4-(3-thienylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5612596.png)
![1-isopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5612602.png)
![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5612609.png)
![3-fluoro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5612635.png)

![3-(4-methyl-1-piperidinyl)-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)pyridazine](/img/structure/B5612651.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5612662.png)

![1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5612669.png)
![2-[1-cyclohexyl-5-(6-methoxy-3-methyl-1-benzofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5612679.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[5-(2-fluorophenyl)-2-furyl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5612686.png)